molecular formula C18H15NO3 B12805086 2-(Diphenylmethylene)-3-ethyl-1,3-oxazolidine-4,5-dione CAS No. 7325-41-9

2-(Diphenylmethylene)-3-ethyl-1,3-oxazolidine-4,5-dione

Cat. No.: B12805086
CAS No.: 7325-41-9
M. Wt: 293.3 g/mol
InChI Key: ZIAPLCVLBBMDKV-UHFFFAOYSA-N
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Description

2-(Diphenylmethylene)-3-ethyl-1,3-oxazolidine-4,5-dione is a heterocyclic compound that features an oxazolidine ring fused with a dione structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Diphenylmethylene)-3-ethyl-1,3-oxazolidine-4,5-dione typically involves the reaction of ethyl oxalyl chloride with diphenylmethanamine under controlled conditions. The reaction proceeds through the formation of an intermediate, which then cyclizes to form the oxazolidine ring. The reaction conditions often require the use of a base, such as triethylamine, and an inert atmosphere to prevent unwanted side reactions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

2-(Diphenylmethylene)-3-ethyl-1,3-oxazolidine-4,5-dione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxazolidine derivatives.

    Reduction: Reduction reactions can yield different reduced forms of the compound.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the diphenylmethylene group is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Nucleophiles like amines and thiols can be used under basic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield oxazolidine-4,5-dione derivatives, while reduction can produce various reduced forms of the original compound.

Scientific Research Applications

2-(Diphenylmethylene)-3-ethyl-1,3-oxazolidine-4,5-dione has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent in various medical conditions.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-(Diphenylmethylene)-3-ethyl-1,3-oxazolidine-4,5-dione involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact pathways and targets are still under investigation, but it is believed to involve modulation of oxidative stress and inhibition of specific signaling pathways.

Comparison with Similar Compounds

Similar Compounds

    2-(Diphenylmethylene)-1,3-oxazolidine-4,5-dione: Lacks the ethyl group, leading to different chemical properties.

    3-Ethyl-1,3-oxazolidine-4,5-dione: Lacks the diphenylmethylene group, affecting its reactivity and applications.

Uniqueness

2-(Diphenylmethylene)-3-ethyl-1,3-oxazolidine-4,5-dione is unique due to the presence of both the diphenylmethylene and ethyl groups, which confer distinct chemical properties and potential applications. Its ability to undergo various chemical reactions and its potential biological activities make it a valuable compound in scientific research.

Properties

CAS No.

7325-41-9

Molecular Formula

C18H15NO3

Molecular Weight

293.3 g/mol

IUPAC Name

2-benzhydrylidene-3-ethyl-1,3-oxazolidine-4,5-dione

InChI

InChI=1S/C18H15NO3/c1-2-19-16(20)18(21)22-17(19)15(13-9-5-3-6-10-13)14-11-7-4-8-12-14/h3-12H,2H2,1H3

InChI Key

ZIAPLCVLBBMDKV-UHFFFAOYSA-N

Canonical SMILES

CCN1C(=O)C(=O)OC1=C(C2=CC=CC=C2)C3=CC=CC=C3

Origin of Product

United States

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